

# **BMS-605541: A Technical Overview of its Discovery and Preclinical Development**

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Compound of Interest		
Compound Name:	BMS-605541	
Cat. No.:	B10788190	Get Quote

**BMS-605541** is a potent and selective, orally bioavailable inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. Discovered and initially developed by Bristol Myers Squibb, this compound showed promise in preclinical cancer models through its targeted inhibition of angiogenesis. This technical guide provides a comprehensive overview of the publicly available data on the discovery and preclinical development of **BMS-605541**, with a focus on its mechanism of action, key experimental data, and the signaling pathways it modulates.

#### **Discovery and Rationale**

BMS-605541, chemically known as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, was identified as a result of a targeted drug discovery program aimed at developing small molecule inhibitors of VEGFR-2.[1] The rationale behind this effort was to disrupt the process of angiogenesis, the formation of new blood vessels, which is a critical component of tumor growth and metastasis. VEGFR-2 is a key mediator of the angiogenic signaling cascade initiated by its ligand, VEGF. By inhibiting the kinase activity of VEGFR-2, BMS-605541 was designed to block downstream signaling, thereby preventing the proliferation and migration of endothelial cells, which are essential for forming new blood vessels to supply tumors.

The development of **BMS-605541** appears to have been discontinued in the preclinical phase, as there is no public record of its advancement into clinical trials. Its highest reported

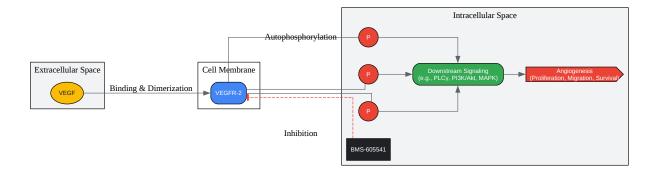


development stage is "Pending" for preclinical studies in colon and lung cancer models in the United States.[2]

#### **Mechanism of Action**

**BMS-605541** functions as an ATP-competitive inhibitor of the VEGFR-2 kinase. This means it binds to the ATP-binding pocket of the VEGFR-2 enzyme, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition effectively blocks the activation of the entire signaling cascade that promotes angiogenesis.

The signaling pathway targeted by **BMS-605541** is depicted below:



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VEGFR-2 signaling pathway and the inhibitory action of **BMS-605541**.

### **Preclinical Data**

The following tables summarize the key quantitative data reported for **BMS-605541** in preclinical studies.



**Table 1: In Vitro Kinase Inhibition** 

Target Kinase	Assay Type	IC50 / Ki (nM)	Reference
VEGFR-2	Kinase Assay	IC50 = 23	[3]
VEGFR-2	Kinase Assay	Ki = 49	[4]
Flk-1 (murine VEGFR-2)	Kinase Assay	IC50 = 40	[4]
VEGFR-1	Kinase Assay	IC50 = 400	[4]
PDGFR-β	Kinase Assay	IC50 = 200	[4]

**Table 2: Cellular Activity** 

Cell Line	Assay	Endpoint	IC50 (nM)	Reference
HUVEC	VEGF-induced Proliferation	Growth Inhibition	25	[4]

**Table 3: In Vivo Antitumor Efficacy** 

Xenograft Model	Dosing Schedule	Outcome	Reference
L2987 (human lung carcinoma)	12.5 - 180 mg/kg, qd or bid for 14 days	Anti-tumor activity	[4]
HCT-116 (human colon carcinoma)	12.5 - 180 mg/kg, qd or bid for 14 days	Anti-tumor activity	[4]

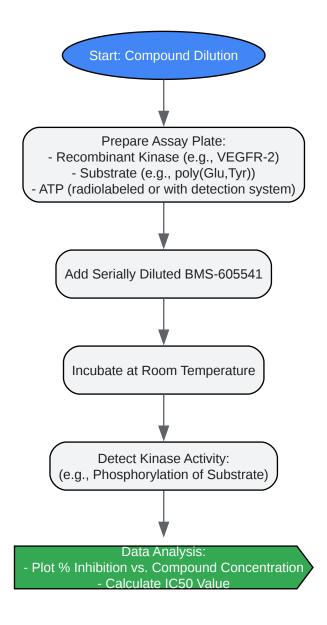
## **Experimental Protocols**

Detailed experimental protocols for the discovery and preclinical evaluation of **BMS-605541** are not fully available in the public domain. The primary publication from Borzilleri et al. in the Journal of Medicinal Chemistry (2006) would contain these methodologies; however, the full text of this article is not publicly accessible. Based on the available information, the following is a generalized description of the likely experimental workflows.

#### **Kinase Inhibition Assays**



The following diagram illustrates a probable workflow for determining the in vitro kinase inhibitory activity of **BMS-605541**.



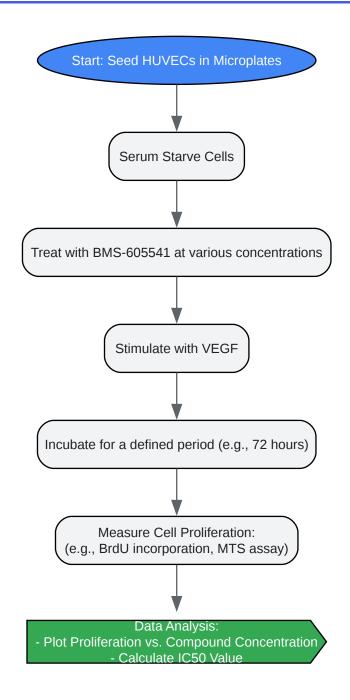
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Generalized workflow for an in vitro kinase inhibition assay.

#### **Cellular Proliferation Assays**

To assess the effect of **BMS-605541** on endothelial cell growth, a VEGF-induced proliferation assay was likely conducted as outlined below.





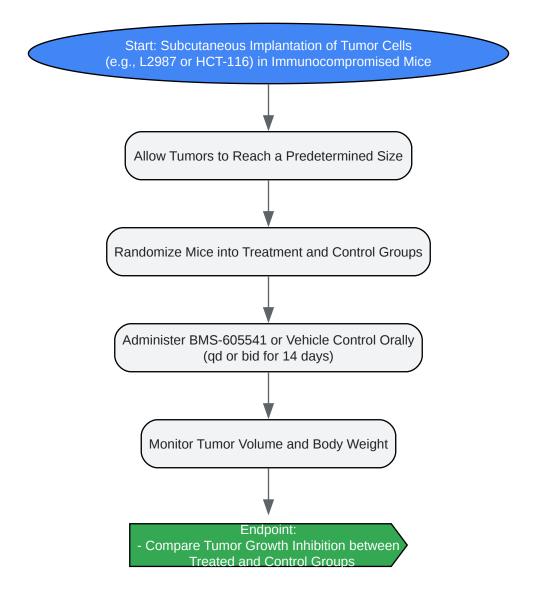
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Probable workflow for a VEGF-induced HUVEC proliferation assay.

#### In Vivo Xenograft Studies

The antitumor activity of **BMS-605541** was evaluated in mouse xenograft models. A general workflow for such a study is as follows:





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Generalized workflow for an in vivo tumor xenograft study.

#### **Synthesis**

The chemical synthesis of **BMS-605541** is detailed in the 2006 Journal of Medicinal Chemistry article by Borzilleri et al.[1] However, as the full text is not publicly available, a step-by-step synthesis protocol cannot be provided here. The IUPAC name is N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide.

### **Development History and Conclusion**



The discovery of **BMS-605541** represented a successful application of medicinal chemistry principles to generate a potent and selective inhibitor of a key oncogenic driver, VEGFR-2. The compound demonstrated promising in vitro and in vivo preclinical activity, effectively inhibiting angiogenesis and tumor growth in animal models.[4]

Despite these encouraging early findings, the development of **BMS-605541** appears to have been halted prior to entering clinical trials. The reasons for its discontinuation are not publicly documented but could be related to a variety of factors common in drug development, such as unfavorable pharmacokinetic or toxicological profiles discovered in later-stage preclinical studies, or strategic portfolio decisions by Bristol Myers Squibb.

In summary, **BMS-605541** serves as a case study of a potent and selective kinase inhibitor that, while successful in early-stage discovery, did not progress through the full development pipeline. The publicly available data highlights its potential as an anti-angiogenic agent and provides a valuable reference for researchers in the field of oncology drug discovery.

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